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11-Morpholino-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

Catalog No.
S3014999
CAS No.
329709-09-3
M.F
C20H20N4O
M. Wt
332.407
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Morpholino-7,8,9,10-tetrahydrobenzimidazo[1,2-b...

CAS Number

329709-09-3

Product Name

11-Morpholino-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

IUPAC Name

11-morpholin-4-yl-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile

Molecular Formula

C20H20N4O

Molecular Weight

332.407

InChI

InChI=1S/C20H20N4O/c21-13-16-14-5-1-2-6-15(14)20(23-9-11-25-12-10-23)24-18-8-4-3-7-17(18)22-19(16)24/h3-4,7-8H,1-2,5-6,9-12H2

InChI Key

UWKMGBPWOMPPFO-UHFFFAOYSA-N

SMILES

C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)N5CCOCC5

solubility

not available

Morpholino Compounds in Genetics

Field: Genetics, specifically gene knockdown studies .

Application Summary: Morpholino compounds are used as a tool for gene knockdown in a range of models including zebrafish, Xenopus, sea urchin, and chick .

Methods of Application: Morpholinos are chemically synthesized oligomers that are typically injected into embryos at the 1-cell stage. They bind complementary target mRNAs and prevent their translation or splicing . They are similar to small interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs) in that they interfere with the function of a gene without altering its sequence .

Results or Outcomes: The use of morpholinos has allowed researchers to study the function of specific genes in a targeted way. Concerns have arisen about the off-target effects of morpholinos, motivating leading scientists in the zebrafish and xenopus fields to publish a set of guidelines including controls and rescue experiments that, if followed carefully, would help distinguish specific phenotypes from off-target effects .

11-Morpholino-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a complex organic compound characterized by its unique structural features. It consists of a benzimidazole core fused with an isoquinoline structure and includes a morpholino side chain. The molecular formula for this compound is C20H22N4O, and it has a molecular weight of approximately 332.399 g/mol. This compound is notable for its potential therapeutic applications, particularly in the fields of neurology and oncology due to its interaction with various biological pathways .

The chemical reactivity of 11-morpholino-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile can be attributed to the presence of functional groups such as the carbonitrile group. This group can participate in nucleophilic addition reactions. Additionally, the compound's nitrogen-containing heterocycles can undergo electrophilic substitution reactions. The synthesis typically involves multi-step reactions that may include cyclization and functional group modifications to achieve the desired molecular structure .

Research indicates that 11-morpholino-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile exhibits significant biological activity. It has been studied for its potential as a therapeutic agent targeting neurological disorders and cancer. Preliminary studies suggest that this compound may interact with specific receptors involved in neurotransmission and tumor growth regulation. Its ability to modulate various biological pathways makes it a candidate for further pharmacological exploration .

The synthesis of 11-morpholino-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile typically involves several steps:

  • Formation of the benzimidazole core: This is achieved through condensation reactions involving appropriate precursors.
  • Cyclization: The formation of the isoquinoline structure is accomplished via cyclization reactions.
  • Introduction of the morpholino group: This step involves nucleophilic substitution to introduce the morpholino side chain.
  • Final modifications: Additional steps may include functional group transformations to yield the final product.

These synthetic approaches may vary based on the availability of starting materials and desired purity levels .

11-Morpholino-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile has potential applications in:

  • Pharmaceutical development: As a candidate for treating neurological disorders and certain types of cancer.
  • Research: In studies aimed at understanding receptor interactions and biological mechanisms related to neurotransmission and tumor growth.
  • Chemical biology: As a tool for probing biological pathways due to its unique structural features .

Studies focusing on the interaction of 11-morpholino-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile with biological targets are crucial for understanding its mechanism of action. Techniques such as surface plasmon resonance or isothermal titration calorimetry could elucidate these interactions. Preliminary data suggest that it may interact with specific receptors involved in neurotransmission and tumor growth regulation .

Several compounds share structural similarities with 11-morpholino-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
11-{[2-(diethylamino)ethyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrileC22H27N5Contains diethylamine instead of dimethylamine
11-{[4-(dimethylamino)butyl]amino}-7,8-dihydrobenzo[b]thieno[2,3-d]pyrimidine-5-carbonitrileC20H24N4SFeatures a thienopyrimidine core
11-{[3-(morpholino)propyl]amino}-7-methoxy-6-nitrobenzo[b]thiazole-5-carbonitrileC19H22N4O2SContains morpholino group and nitro substitution

The uniqueness of 11-morpholino-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile lies in its specific combination of structural elements that may confer distinct biological activities not present in these similar compounds. Its intricate structure allows for diverse interactions within biological systems that could be leveraged for therapeutic applications in ways that other compounds cannot replicate .

XLogP3

4.4

Dates

Last modified: 08-17-2023

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